molecular formula C13H14N2 B8370949 4-Amino-3-cyclohex-1-enyl-benzonitrile

4-Amino-3-cyclohex-1-enyl-benzonitrile

Cat. No.: B8370949
M. Wt: 198.26 g/mol
InChI Key: SULZZNMMXCPKTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-3-cyclohex-1-enyl-benzonitrile is a substituted benzonitrile derivative characterized by a cyclohexenyl group at the 3-position and an amino group at the 4-position of the benzene ring. Its molecular formula is C₁₃H₁₃N₂, with a molecular weight of 197.26 g/mol.

Properties

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

4-amino-3-(cyclohexen-1-yl)benzonitrile

InChI

InChI=1S/C13H14N2/c14-9-10-6-7-13(15)12(8-10)11-4-2-1-3-5-11/h4,6-8H,1-3,5,15H2

InChI Key

SULZZNMMXCPKTQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)C2=C(C=CC(=C2)C#N)N

Origin of Product

United States

Comparison with Similar Compounds

4-Amino-3-methylbenzonitrile

  • Molecular Formula : C₈H₈N₂
  • Molecular Weight : 132.16 g/mol
  • CAS RN : 78881-21-7
  • Key Differences :
    • Lacks the cyclohexenyl group, featuring a methyl substituent at the 3-position instead.
    • Smaller molecular weight and simpler structure may enhance solubility in polar solvents compared to the cyclohexenyl variant.
  • Commercial Data : Available at >97.0% purity (HPLC) with pricing at JPY 10,000/5g and JPY 4,100/1g .

3-(Aminomethyl)benzonitrile

  • Molecular Formula : C₈H₈N₂
  • Molecular Weight : 132.16 g/mol
  • CAS RN : 10406-24-3
  • Key Differences: The amino group is attached to a methylene bridge (-CH₂-) at the 3-position, differing from the direct amino substitution in the target compound. This structural variation may alter electronic properties and reactivity in coupling reactions.
  • Commercial Data : Purity >97.0% (GC), priced at JPY 36,000/5g and JPY 11,000/1g .

4-(4-(Aminomethyl)-1-methyl-1H-pyrazol-3-yl)benzonitrile

  • Molecular Formula : C₁₂H₁₁N₃
  • Molecular Weight : 212.25 g/mol
  • CAS RN : 1461869-01-1
  • Key Differences: Incorporates a pyrazole ring linked to the benzene core, introducing heterocyclic complexity. The aminomethyl group on the pyrazole may enhance binding affinity in medicinal chemistry contexts (e.g., kinase inhibitors).

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Substituents Purity (%) Price (JPY)
4-Amino-3-cyclohex-1-enyl-benzonitrile C₁₃H₁₃N₂ 197.26 Not provided Cyclohexenyl, amino N/A N/A
4-Amino-3-methylbenzonitrile C₈H₈N₂ 132.16 78881-21-7 Methyl, amino >97.0 10,000/5g
3-(Aminomethyl)benzonitrile C₈H₈N₂ 132.16 10406-24-3 Aminomethyl >97.0 36,000/5g
4-(4-(Aminomethyl)-1-methyl-1H-pyrazol-3-yl)benzonitrile C₁₂H₁₁N₃ 212.25 1461869-01-1 Pyrazole, aminomethyl N/A Enquiry-based

Research Findings and Implications

Structural Impact on Reactivity: The cyclohexenyl group in this compound introduces steric hindrance and lipophilicity, which may reduce solubility but enhance membrane permeability compared to methyl-substituted analogs . Pyrazole-containing analogs (e.g., CAS 1461869-01-1) demonstrate the importance of heterocycles in modulating biological activity, though this is speculative without direct data on the target compound .

Commercial Viability: Methyl and aminomethyl derivatives are more cost-effective (e.g., JPY 4,100/1g for 4-Amino-3-methylbenzonitrile) compared to bulkier analogs, suggesting trade-offs between complexity and scalability .

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